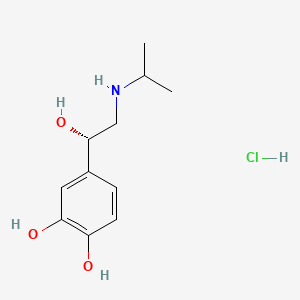
(+)-Isoproterenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Isoproterenol hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C11H18ClNO3 and its molecular weight is 247.719. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medical Indications
Isoprenaline is primarily indicated for various cardiovascular and respiratory conditions. The following table summarizes its approved and off-label uses:
Research Findings
Recent studies have explored the effects of isoprenaline in various experimental contexts. Here are some notable findings:
- A study indicated that isoprenaline could provoke cardiac hypertrophy in cell cultures, providing insights into its potential adverse effects on long-term cardiac health .
- Research demonstrated that isoprenaline administration could effectively induce myocardial injury in animal models, allowing for the investigation of protective compounds against such damage .
Case Studies
Several clinical case studies highlight the practical applications of isoprenaline:
- Case Study 1: A patient presented with severe bradycardia unresponsive to standard treatments. Isoprenaline was administered intravenously, resulting in a rapid increase in heart rate and stabilization of the patient's condition.
- Case Study 2: In an emergency setting, a patient experiencing cardiac arrest due to heart block received isoprenaline while awaiting defibrillation. The drug helped maintain perfusion until definitive treatment could be instituted.
Safety and Adverse Effects
While isoprenaline is effective, it can cause side effects such as tachycardia, palpitations, and anxiety due to its stimulatory effects on the heart and nervous system. Monitoring for these adverse reactions is essential during administration.
Propiedades
Número CAS |
18810-21-4 |
|---|---|
Fórmula molecular |
C11H18ClNO3 |
Peso molecular |
247.719 |
Nombre IUPAC |
4-[(1S)-1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C11H17NO3.ClH/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;/h3-5,7,11-15H,6H2,1-2H3;1H/t11-;/m1./s1 |
Clave InChI |
IROWCYIEJAOFOW-RFVHGSKJSA-N |
SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O.Cl |
Sinónimos |
1,2-Benzenediol, 4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]-, hydrochloride, (S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















